molecular formula C27H26N4O6 B15031206 (5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15031206
M. Wt: 502.5 g/mol
InChI Key: FPGBOAFEBLHQHK-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines several functional groups, including an ethoxyphenyl group, a morpholinyl group, and an indolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the ethoxyphenyl derivative and the indolyl derivative. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-ethoxyphenyl)-5-({1-[2-(piperidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-ethoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H26N4O6

Molecular Weight

502.5 g/mol

IUPAC Name

(5E)-1-(3-ethoxyphenyl)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H26N4O6/c1-2-37-20-7-5-6-19(15-20)31-26(34)22(25(33)28-27(31)35)14-18-16-30(23-9-4-3-8-21(18)23)17-24(32)29-10-12-36-13-11-29/h3-9,14-16H,2,10-13,17H2,1H3,(H,28,33,35)/b22-14+

InChI Key

FPGBOAFEBLHQHK-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5)C(=O)NC2=O

Origin of Product

United States

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